3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide

HIV entry inhibitor CD4 mimic pharmacokinetics

3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (CAS 298215-60-8) is a synthetic small-molecule CD4 mimetic that functions as an HIV-1 entry inhibitor by competitively blocking the protein–protein interaction between the viral envelope glycoprotein gp120 and the host cell surface receptor CD4. This compound, designated as compound 5 in the primary literature, emerged from a medicinal chemistry program aimed at improving the pharmacokinetic limitations of earlier CD4-mimic leads while preserving potent antiviral activity and a favorable cytotoxicity profile.

Molecular Formula C16H12FNO3
Molecular Weight 285.274
CAS No. 298215-60-8
Cat. No. B2490551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide
CAS298215-60-8
Molecular FormulaC16H12FNO3
Molecular Weight285.274
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+
InChIKeyZOGREMKOYIRRJL-KRXBUXKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (CAS 298215-60-8): A Differentiated CD4-Mimetic HIV-1 Entry Inhibitor Candidate


3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (CAS 298215-60-8) is a synthetic small-molecule CD4 mimetic that functions as an HIV-1 entry inhibitor by competitively blocking the protein–protein interaction between the viral envelope glycoprotein gp120 and the host cell surface receptor CD4 [1]. This compound, designated as compound 5 in the primary literature, emerged from a medicinal chemistry program aimed at improving the pharmacokinetic limitations of earlier CD4-mimic leads while preserving potent antiviral activity and a favorable cytotoxicity profile [1].

Why 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide Cannot Be Replaced by Other Benzodioxole–Acrylamide Analogs


Within the benzodioxole–acrylamide chemotype, minor structural perturbations produce profound shifts in pharmacological profile that preclude generic substitution. The N-(4-fluorophenyl) substitution in compound 5 confers a unique combination of physicochemical properties—specifically, enhanced hydrophilicity—that directly addresses the excessive tissue distribution and large volume of distribution that plagued the earlier lead compound 2 (YYA-021) [1]. Closely related analogs, such as the N-(4-fluorobenzyl) derivative (CHEMBL1542736, CAS 1164510-31-9) and the regioisomeric N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)acrylamide, have not been validated in the same in vivo pharmacokinetic models, and their hydrophilicity, tissue-distribution behavior, and cytotoxicity relative to compound 5 remain uncharacterized [2]. Selection among these analogs without head-to-head comparative data therefore carries substantial risk of adopting a compound with an inferior overall profile.

Quantitative Evidence Guide: How 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (Compound 5) Differentiates from Compound 2 (YYA-021) and Class Analogs


Improved Pharmacokinetic Profile: Lower Tissue Distribution in Rhesus Macaque Compared with Compound 2 (YYA-021)

In the seminal medicinal chemistry study by Mizuguchi et al. (2016), compound 5 demonstrated a superior pharmacokinetic profile relative to the earlier lead compound 2 (YYA-021) in a direct head-to-head intravenous administration experiment in rhesus macaque [1]. Compound 5 exhibited lower tissue distribution than compound 2, a critical improvement driven by the engineered increase in hydrophilicity conferred by the 1,3-benzodioxolyl moiety [1].

HIV entry inhibitor CD4 mimic pharmacokinetics

Favorable Cytotoxicity Profile: No Significant Cytotoxicity Against Host Cells Contrasting with the Detectable Cytotoxicity of Earlier Leads

Mizuguchi et al. (2016) explicitly report that compound 5 exhibited 'no significant cytotoxicity,' whereas the earlier lead compound 2 (YYA-021) was characterized as having 'low cytotoxicity' [1]. While compound 2 was already considered to have an acceptable cytotoxicity window, compound 5 further improved this safety parameter, increasing the therapeutic margin [1].

cytotoxicity CD4 mimic HIV entry inhibitor

Retained Anti-HIV Activity Comparable to Compound 2 (YYA-021) Despite Structural Modification

The study by Mizuguchi et al. (2016) reports that compound 5 possesses 'relatively high anti-HIV activity,' a designation intentionally parallel to the description of compound 2 (YYA-021) as having 'high anti-HIV activity' [1]. This demonstrates that the structural modification introducing the 1,3-benzodioxolyl moiety did not compromise antiviral potency while delivering gains in pharmacokinetics and cytotoxicity [1].

anti-HIV activity CD4 mimic gp120–CD4 inhibition

Enhanced Hydrophilicity as a Driver of Improved Pharmacokinetics and Reduced Tissue Distribution

A key design principle of compound 5 was to increase hydrophilicity relative to compound 2 (YYA-021) to reduce excessive tissue distribution. Mizuguchi et al. (2016) explicitly state that compound 5 'is more hydrophilic than compound 2' [1]. This physicochemical shift was directly linked to the observed improvement in pharmacokinetic behavior in rhesus macaque, demonstrating a rational structure–property relationship [1].

hydrophilicity physicochemical property CD4 mimic

CD4-YFP Binding Affinity: Quantitative In Vitro Target Engagement Data for Compound 5 (BDBM50548980)

In a BindingDB entry (BDBM50548980), 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (compound 5) was evaluated for its ability to bind to the signal peptide of human CD4-YFP expressed in CHO-K1 cells, with an IC50 of 220 nM [1]. This provides independent, quantitative confirmation of direct target engagement at the CD4 receptor, complementing the functional antiviral data from Mizuguchi et al. (2016). No comparable CD4-binding data are publicly available for the N-(4-fluorobenzyl) analog (CHEMBL1542736) or the regioisomeric N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)acrylamide, limiting direct cross-study comparisons [2].

CD4 binding target engagement fluorescence assay

Class-Level Inference: Benzodioxole Moiety Confers Multitarget Pharmacological Potential Beyond HIV Entry Inhibition

The 1,3-benzodioxole scaffold present in compound 5 has been independently associated with multiple pharmacological activities including COX-2 inhibition, α-amylase inhibition, and cytotoxic activity against cancer cell lines (e.g., Hep3B) in various benzodioxole-containing series [1][2]. While compound 5 itself has not been directly tested in these assays, the presence of this privileged pharmacophore suggests potential polypharmacology that could differentiate it from CD4-mimetic candidates lacking the benzodioxole moiety, though this must be regarded strictly as class-level inference pending direct experimental validation [3].

COX inhibition anticancer activity benzodioxole pharmacophore

Recommended Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide Based on Direct Comparative Evidence


Lead Optimization in HIV-1 Entry Inhibitor Programs: Replacing Compound 2 (YYA-021) with a Superior Pharmacokinetic Candidate

For research groups that have previously worked with compound 2 (YYA-021) as a CD4-mimetic HIV entry inhibitor but encountered challenges with its wide tissue distribution and relatively high distribution volumes in rodent and non-human primate models, compound 5 is the direct, literature-supported replacement [1]. The documented improvements in tissue distribution, cytotoxicity, and hydrophilicity—achieved without sacrificing anti-HIV potency—make compound 5 the rational next-step compound for preclinical efficacy and safety studies [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CD4-Mimetic HIV Entry Inhibitors in Non-Human Primates

Compound 5 has existing pharmacokinetic data from intravenous administration in rhesus macaque, providing a validated starting point for PK/PD modeling studies [1]. Researchers designing in vivo efficacy experiments in the SHIV/macaque model can leverage this pre-existing PK dataset to inform dosing regimens, sampling schedules, and tissue-distribution predictions, reducing the need for de novo PK characterization and accelerating study timelines [1].

Structure–Activity Relationship (SAR) Studies on the Benzodioxole–Acrylamide Chemotype for Multi-Parameter Optimization

Compound 5 occupies a uniquely well-characterized position in the benzodioxole–acrylamide SAR landscape: it is one of the few compounds in this series with published antiviral activity, cytotoxicity, hydrophilicity, in vivo pharmacokinetics, and target-binding data [1][2]. This breadth of characterization makes it an ideal reference standard for systematic SAR exploration, enabling researchers to quantify how subsequent structural modifications affect each parameter relative to a defined benchmark [1][2].

Target-Engagement Assay Development and Validation Using the CD4-YFP Binding IC50 as a Reference Value

The reported CD4-YFP binding IC50 of 220 nM provides a quantitative reference point for developing and validating target-engagement assays [1]. This value can serve as a positive-control benchmark in fluorescence-based CD4-binding screens, enabling assay qualification, inter-laboratory reproducibility assessments, and quality control of newly synthesized compound 5 batches [1].

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.